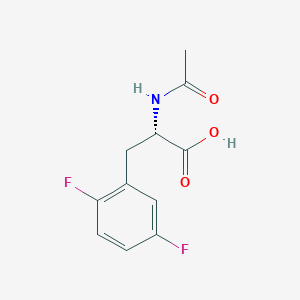

N-acetyl-3-(2,5-difluorophenyl)-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRDSRFBLPWNBZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N-acetyl-3-(2,5-difluorophenyl)-L-alanine

Introduction

N-acetyl-3-(2,5-difluorophenyl)-L-alanine is a specialized derivative of the amino acid phenylalanine, distinguished by the presence of two fluorine atoms on the phenyl ring and an acetyl group on the alpha-amino group. This compound serves as a critical intermediate in synthetic organic chemistry, particularly within the realm of pharmaceutical research and development.[1] The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and offers insights into the scientific rationale behind these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These parameters influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

Molecular Structure:

Caption: Workflow for determining the melting point of a solid compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is vital for predicting a molecule's ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point. [5][6][7][8][9]

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [10][11][12][13]

Workflow for logP Determination (Shake-Flask Method):

Caption: Workflow for the shake-flask method to determine logP.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon-hydrogen framework of the molecule. ¹⁹F NMR would be particularly informative, showing distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. [14][15]* Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C-F stretching of the fluorinated aromatic ring. [16]* Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS analysis can further elucidate the structure. [17][18][19]

Conclusion

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its effective application. This guide has provided a detailed overview of its key properties, outlined the standard experimental protocols for their determination, and emphasized the importance of these parameters in the context of drug discovery. While some experimental data for this specific compound remains to be published in peer-reviewed literature, the methodologies described herein provide a robust framework for its comprehensive characterization.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. 2024. Available from: [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available from: [Link]

- Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical Methods in Chemistry, 2015, 389410.

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. Available from: [Link]

-

PubMed. Fluorinated phenylalanines: synthesis and pharmaceutical applications. 2020. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. 2015. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

University of Missouri-St. Louis. Experiment 1 - Melting Points. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. 2023. Available from: [Link]

-

Scribd. Melting Point Determination Guide. Available from: [Link]

-

SlideShare. experiment (1) determination of melting points. 2021. Available from: [Link]

-

IonSource. Acetylation of Peptides and Proteins: Monograph 0003. 2007. Available from: [Link]

-

PubMed. NMR-based detection of acetylation sites in peptides. 2010. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

ACD/Labs. Improving pKa Prediction Accuracy for PROTACs. Available from: [Link]

-

ACD/Labs. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Available from: [Link]

-

ResearchGate. Training ACD/LogP with experimental data. Available from: [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

-

National Analytical Corporation. N-Acetyl-3-(2,5-difluorophenyl) -l-alanine. Available from: [Link]

-

Gowen, A. A., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. Available from: [Link]

Sources

- 1. N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Supplier in Mumbai, N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. scribd.com [scribd.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. NMR-based detection of acetylation sites in peptides [pubmed.ncbi.nlm.nih.gov]

- 16. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ionsource.com [ionsource.com]

N-acetyl-3-(2,5-difluorophenyl)-L-alanine chemical structure and IUPAC name

An In-Depth Technical Guide to N-acetyl-3-(2,5-difluorophenyl)-L-alanine

Prepared by: Senior Application Scientist, Advanced Biochemical Intermediates

Abstract

This technical guide provides a comprehensive overview of this compound (Ac-L-2,5-diF-Phe), a fluorinated amino acid derivative of significant interest in pharmaceutical research and development. The strategic incorporation of fluorine atoms onto the phenyl ring confers unique physicochemical properties that are increasingly leveraged in the design of novel therapeutics, particularly as building blocks for peptidomimetics and advanced nucleoside analogues. This document details the compound's chemical identity, a robust synthesis pathway via the Erlenmeyer-Plöchl reaction, detailed protocols for analytical characterization, and insights into its application. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Amino Acids

In modern drug discovery, the precise modification of bioactive molecules is paramount to enhancing their therapeutic profiles. The substitution of hydrogen with fluorine is a well-established strategy to modulate key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] The fluorine atom, being similar in size to hydrogen but possessing the highest electronegativity, creates a strong C-F bond and can alter the electronic properties of adjacent functional groups without introducing significant steric bulk.

This compound belongs to this class of high-value building blocks. As a derivative of L-phenylalanine, it serves as a crucial intermediate for introducing a difluorinated phenyl moiety into larger, more complex molecules. Its primary application lies in the synthesis of peptide-based drugs and nucleoside analogues, where the fluorinated ring can enhance resistance to enzymatic degradation (e.g., by peptidases) and improve target engagement.[1][2] This guide provides the foundational knowledge required to synthesize, validate, and effectively utilize this compound in a research setting.

Chemical Identity and Properties

Structure and IUPAC Nomenclature

The chemical structure of this compound is characterized by an L-alanine backbone, an N-terminal acetyl group, and a 2,5-difluorobenzyl side chain.

-

Chemical Name : this compound[3]

-

IUPAC Name : (2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid[2][4]

-

Synonyms : Ac-L-2,5-diF-Phe, (S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid[2]

-

CAS Number : 1017294-09-5[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁F₂NO₃ | [2] |

| Molecular Weight | 243.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥95% (typical) | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); slightly soluble in methanol and ethanol. | [2] |

| Melting Point | Data not publicly available. For context, the parent N-acetyl-L-alanine melts at 122-128 °C. The difluorophenyl derivative is expected to have a higher melting point due to increased molecular weight and altered crystal packing. | [5] |

| Storage Conditions | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | [2] |

Synthesis and Purification Pathway

The synthesis of enantiomerically pure this compound is most effectively achieved using the Erlenmeyer-Plöchl azalactone synthesis, followed by asymmetric resolution.[1] This classic method provides a reliable route from commercially available starting materials.

Mechanistic Overview: The Erlenmeyer-Plöchl Method

The synthesis proceeds in four key stages:

-

Azalactone Formation : A three-component condensation between 2,5-difluorobenzaldehyde, N-acetylglycine, and acetic anhydride forms the corresponding azalactone (oxazolone).[1]

-

Hydrolysis : The azalactone ring is hydrolyzed under basic conditions to yield the unsaturated α-acetamidoacrylic acid derivative.[1]

-

Reduction : Catalytic hydrogenation of the carbon-carbon double bond affords the racemic N-acetyl-3-(2,5-difluorophenyl)-DL-alanine.[1]

-

Enzymatic Resolution : A protease enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, allowing for separation from the unreacted N-acetylated D-enantiomer. The desired L-amino acid is then re-acetylated to yield the final product. Alternatively, and more directly for the target compound, a lipase can be used for selective hydrolysis of the corresponding racemic ester. The method described in the literature uses a protease to generate the (S)-N-acetyl acid directly.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Protocol Warning: This procedure involves hazardous chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of Racemic N-acetyl-3-(2,5-difluorophenyl)-DL-alanine

-

Azalactone Formation:

-

To a round-bottom flask equipped with a reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.5 eq).

-

Add acetic anhydride (3.0 eq) as the solvent and reagent.

-

Heat the mixture to 100 °C with stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Reduction:

-

Cool the reaction mixture to room temperature.

-

Carefully add a solution of red phosphorus (P) and hydroiodic acid (HI) to the crude azalactone mixture. This is a classic but hazardous method. A safer, two-step alternative is preferred.

-

Safer Alternative:

-

Slowly add water to the cooled azalactone mixture to hydrolyze excess acetic anhydride.

-

Add a 10% aqueous sodium carbonate solution until the mixture is basic (pH ~9) to hydrolyze the azalactone. Stir for 4 hours.

-

Acidify the mixture with 6M HCl to pH ~2 to precipitate the unsaturated acid. Filter and wash the solid with cold water.

-

Dissolve the dried unsaturated acid in methanol. Add 5 mol% Palladium on Carbon (Pd/C, 10 wt. %).

-

Hydrogenate the mixture under a balloon of hydrogen gas (H₂) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

-

-

Workup and Isolation:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude racemic N-acetyl-3-(2,5-difluorophenyl)-DL-alanine.

-

Part B: Enzymatic Resolution

Causality Note: Enzymatic resolution is chosen for its high stereoselectivity, providing access to the desired L-enantiomer with excellent enantiomeric excess (>99% ee), which is critical for pharmaceutical applications.[1]

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Suspend the racemic product from Part A in the buffer.

-

Add a suitable protease (e.g., from Bacillus sp. as cited in literature).

-

Stir the mixture at a controlled temperature (e.g., 37 °C) for 24-48 hours. The progress of the selective deacetylation of the L-enantiomer is monitored by HPLC.

-

Upon completion, acidify the mixture to precipitate the N-acetylated D-enantiomer, which can be removed by filtration.

-

The aqueous solution containing the L-amino acid is then treated with acetic anhydride under controlled pH to re-acetylate the amine, yielding the final this compound product.

-

The final product is isolated by extraction and purified by recrystallization.

Analytical Quality Control

A robust analytical workflow is essential to validate the identity, purity, and stereochemical integrity of the final product.

Quality Control Workflow Diagram

Caption: Standard quality control workflow for product release.

Protocol: Purity Determination by RP-HPLC

This protocol is adapted from established methods for N-acetylated amino acids and serves as a validated starting point.[6]

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile : Water, containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 212 nm. Rationale: This wavelength is suitable for detecting the amide chromophore.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

-

Acceptance Criteria: Purity ≥ 95% by area normalization.

Protocol: Structural Confirmation and Expected Data

As public spectral data for this specific compound is limited, the following section describes the protocols for obtaining confirmatory data and the expected results based on its known structure.

A. Mass Spectrometry (MS)

-

Protocol: Analyze a dilute solution of the compound in methanol via Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Expected Results:

-

Positive Mode: Expect a primary ion at m/z = 244.07 [M+H]⁺ and a sodium adduct at m/z = 266.05 [M+Na]⁺.

-

Negative Mode: Expect a primary ion at m/z = 242.06 [M-H]⁻.

-

High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₁F₂NO₃.

-

B. Infrared (IR) Spectroscopy

-

Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3000-2850 cm⁻¹: C-H stretches (aliphatic).

-

~1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1650 cm⁻¹: C=O stretch of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bend of the amide (Amide II band).

-

~1250-1000 cm⁻¹: C-F stretches.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a ≥400 MHz spectrometer.

-

Expected ¹H NMR Profile (in DMSO-d₆):

-

~12.5 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

~8.2 ppm (d, 1H): Amide proton (-NH).

-

~7.0-7.4 ppm (m, 3H): Aromatic protons of the difluorophenyl ring.

-

~4.4 ppm (m, 1H): Alpha-proton (-CH-).

-

~3.0 ppm (m, 2H): Beta-protons (-CH₂-).

-

~1.8 ppm (s, 3H): Acetyl methyl protons (-CH₃).

-

-

Expected ¹⁹F NMR Profile: Two distinct signals, each likely a complex multiplet, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

Applications in Drug Development

The primary value of this compound is as a specialized synthetic intermediate.[2] Its utility is rooted in the predictable and beneficial effects of fluorine substitution.

-

Enhanced Metabolic Stability: The strong C-F bonds on the phenyl ring increase resistance to oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for phenylalanines. This can prolong the in vivo half-life of a drug candidate.[1]

-

Modulation of Binding Affinity: The electronegative fluorine atoms can alter the pKa of the amino acid and engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, potentially increasing binding affinity and selectivity.

-

Improved Pharmacokinetics: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intermediate for Antivirals: The compound is explicitly noted for its use in synthesizing advanced nucleoside analogues.[2] In this context, it can be used to build complex side chains that mimic natural substrates to inhibit viral enzymes like polymerases or proteases.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and shelf-life of the compound.

-

Handling: Use appropriate PPE and handle in a well-ventilated area or fume hood. Avoid generating dust.

-

Storage: For optimal stability, store the product in a tightly sealed container, preferably in an amber vial to protect from light, within a desiccated environment at 2-8°C.[2] Under these conditions, the product is expected to have a shelf life of up to two years.

References

- Vertex AI Search Result. "N-Acetyl-3-(2,5-difluorophenyl) -l-alanine". [No URL provided]

-

El-Gazzar, A. B. A., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications". Beilstein Journal of Organic Chemistry. [Link]

-

BioInsights. "A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media". [Link]

- Vertex AI Search Result. "N-Acetyl-3-(2,5-difluorophenyl) -l-alanine". [No URL provided]

-

Tradeindia. "this compound - Cas No: 1017294-09-5". [Link]

-

Lookchem. "N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine". [Link]

-

ChemWhat. "N-ACETYL-3-(2,5-DIFLUOROPHENYL)-D-ALANINE CAS#: 266360-55-8". [Link]

-

Tradeindia. "this compound - Cas No: 1017294-09-5". [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Supplier in Mumbai, N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Trader, Maharashtra [chemicalmanufacturers.in]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. This compound - Cas No: 1017294-09-5, Molecular Weight: 243.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. fishersci.com [fishersci.com]

- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

A Senior Application Scientist's Guide to the Biological Significance of Incorporating Fluorinated Amino Acids into Peptides

Foreword: Beyond the Canonical: Embracing Fluorine in Peptide Design

For decades, the 20 canonical amino acids have been the primary building blocks for peptide and protein engineering. However, the constraints of this limited alphabet have driven scientists to explore the vast chemical space offered by non-canonical amino acids. Among these, fluorinated amino acids (FAAs) have emerged as exceptionally powerful tools, not merely as structural mimics, but as potent modulators of biological function.[1][2] The strategic substitution of a hydrogen atom with fluorine—the most electronegative element—introduces profound, yet predictable, changes to a peptide's physicochemical properties.[3] This guide provides a comprehensive overview of the rationale, methodologies, and transformative applications of incorporating FAAs into peptides, intended for researchers at the forefront of drug discovery, chemical biology, and materials science.

The Unique Physicochemical Impact of Fluorine

The utility of fluorine stems from its unique atomic and electronic properties, which are distinct from hydrogen and other halogens. Understanding these properties is fundamental to predicting the effect of fluorination on peptide behavior.

-

High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element. The carbon-fluorine (C-F) bond is therefore highly polarized and exceptionally strong (bond energy ~116 kcal/mol), contributing to increased thermal and metabolic stability.[1]

-

Small van der Waals Radius: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a minimal steric perturbation when replacing hydrogen.[4] This "bioisosteric" replacement can be made without drastically altering the shape of the amino acid side chain.

-

Hydrophobicity and the "Fluorous Effect": While a single C-F bond is polar, perfluorinated alkyl chains are intensely hydrophobic and lipophilic.[5] This increased hydrophobicity can enhance a peptide's ability to cross cell membranes.[4][6] Furthermore, highly fluorinated segments can self-associate through the "fluorous effect," a phenomenon that can be harnessed to drive specific protein folding and assembly.[4][7]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, altering their charge state at physiological pH and influencing interactions with biological targets.[]

Table 1: Comparative Properties of Hydrogen vs. Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Implication for Peptide Design |

| van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric impact; often a valid bioisostere of H.[4] |

| Electronegativity | 2.20 | 3.98 | Creates a strong, polarized C-F bond; alters local electronic environment.[1][3] |

| Bond Energy (C-X) | ~99 kcal/mol | ~116 kcal/mol | Confers high thermal and metabolic stability.[1] |

| Hydrophobicity | Low | High (in groups) | Increases lipophilicity, can improve membrane permeability.[5] |

Engineering Peptide Structure and Stability through Fluorination

The introduction of FAAs provides unparalleled control over peptide conformation, stability, and folding dynamics.

Conformational Control and Pre-organization

Fluorine's stereoelectronic effects can be exploited to dictate the conformational preferences of amino acid side chains and the peptide backbone.[9] The most prominent example is with fluorinated proline derivatives.[10][11]

-

(4R)-Fluoroproline (Flp) strongly favors a C4-exo ring pucker, which pre-organizes the peptide backbone for a trans-amide bond, a key conformation for stabilizing the collagen triple helix.[2][7]

-

(4S)-Fluoroproline (flp) , in contrast, favors a C4-endo pucker and a cis-amide bond.[7]

This level of conformational control allows for the rational design of hyperstable protein folds and the fine-tuning of secondary structures like α-helices and β-sheets.[2][5]

Diagram 1: Conformational Influence of Fluoroproline

Caption: Stereospecific fluorination of proline dictates ring pucker and amide bond isomerism.

Enhancement of Thermal and Proteolytic Stability

One of the most significant advantages of FAA incorporation is the dramatic increase in peptide stability.[1][]

-

Thermal Stability: The inherent strength of the C-F bond and the stabilizing influence of fluorous interactions can significantly increase a protein's melting temperature (Tm), making it more resistant to thermal denaturation.[12][13]

-

Proteolytic Stability: Peptides are often poor drug candidates due to their rapid degradation by proteases.[14][15] Fluorination can shield susceptible peptide bonds from enzymatic cleavage by two primary mechanisms:

-

Steric/Electronic Shielding: The C-F bond can alter the electronic profile of the peptide backbone or sterically hinder the approach of a protease.[16]

-

Conformational Masking: By stabilizing a specific conformation, fluorination can "hide" a cleavage site that would otherwise be accessible to a protease.[14]

-

A compelling example is the modification of Glucagon-like peptide-1 (GLP-1), a therapeutic peptide for diabetes that is rapidly degraded by the enzyme dipeptidyl peptidase-IV (DPP-IV).[14][17] Incorporating hexafluoroleucine at strategic positions rendered GLP-1 analogues significantly more resistant to DPP-IV cleavage while retaining biological activity.[14][17]

Table 2: Proteolytic Stability of Fluorinated GLP-1 Analogues

| Peptide | Modification | Half-life (t½) vs. DPP-IV | Fold Increase in Stability |

| Native GLP-1 | None | ~14 min | 1.0x |

| F9-GLP-1 | Leu to Hexafluoroleucine (Hfl) at position 26 | ~21 min | 1.5x[14] |

| F10-GLP-1 | Leu to Hfl at positions 26 & 27 | ~41 min | 2.9x[14] |

| F8-GLP-1 | Ala to Hfl at position 8 | No degradation detected after 1h | >4.0x[14] |

| Data synthesized from studies on GLP-1 degradation by DPP-IV.[14][17] |

Methodologies for Peptide Fluorination

Incorporating FAAs into peptides can be achieved through two primary routes: chemical synthesis and biosynthetic methods.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for creating fluorinated peptides.[4][9] It allows for precise, site-specific incorporation of a wide variety of commercially available or custom-synthesized Fmoc-protected FAAs.[18] While the core principles of SPPS remain the same, the unique properties of FAAs require special consideration.

This protocol outlines the manual synthesis of a model decapeptide containing a 4-fluorophenylalanine (Phe(4-F)) residue.

1. Materials & Reagents:

- Rink Amide MBHA resin (loading: 0.5 mmol/g)

- Fmoc-protected amino acids (including Fmoc-L-Phe(4-F)-OH)

- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

- Base: DIPEA (N,N-Diisopropylethylamine)

- Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

- Deprotection Solution: 20% (v/v) piperidine in DMF

- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

- Washing Solvents: Methanol, Diethyl ether

2. Synthesis Workflow:

- Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted syringe.

- Fmoc Deprotection (Initial): Drain the DMF. Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain. Repeat with a 15-minute incubation.

- Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 5x with DMF).

- Amino Acid Coupling:

- In a separate vial, pre-activate the first Fmoc-amino acid (4 eq. relative to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in 1 mL DMF for 2 minutes.

- Add the activation mixture to the resin. Agitate for 1-2 hours.

- Causality Note: HBTU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as an organic base to activate the carboxyl group.

- Washing: Wash the resin as in step 3.

- Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. When incorporating Fmoc-L-Phe(4-F)-OH, the procedure remains the same.

- Expert Insight: The electronegativity of fluorine can sometimes slightly decrease the coupling efficiency of the FAA.[10] It is prudent to perform a Kaiser test after coupling to ensure complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is required.

- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

- Final Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

- Cleavage and Deprotection:

- Add 2 mL of cleavage cocktail to the dry resin. Agitate for 2-3 hours at room temperature.

- Causality Note: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to capture reactive carbocations released during cleavage, preventing side reactions.

- Peptide Precipitation: Filter the cleavage solution into a cold microcentrifuge tube. Precipitate the peptide by adding 10 mL of cold diethyl ether.

- Purification: Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product. Purify the peptide using reverse-phase HPLC.

- Analysis: Confirm the mass and purity of the final fluorinated peptide using LC-MS and analytical HPLC.

Diagram 2: SPPS Workflow for Fluorinated Peptides

Caption: A self-validating workflow for Solid-Phase Peptide Synthesis (SPPS).

Biosynthetic Incorporation

For larger proteins, biosynthetic methods offer a powerful alternative to chemical synthesis.[19] These techniques leverage the cell's natural protein synthesis machinery, either by "tricking" it into accepting an FAA in place of a canonical one (precursor-directed biosynthesis) or by engineering the system with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for site-specific incorporation.[9][19] While powerful, these methods are typically limited to FAAs that are close structural analogs of the natural amino acids.[20]

Applications in Drug Discovery and Chemical Biology

The ability to fine-tune peptide properties with fluorine has profound implications for therapeutics and diagnostics.

Developing Next-Generation Peptide Therapeutics

Fluorination is a key strategy for overcoming the inherent pharmacokinetic limitations of peptides, such as poor stability and low bioavailability.[9][14] By enhancing proteolytic resistance and increasing lipophilicity, FAA incorporation can extend a peptide's in vivo half-life and improve its ability to reach its target.[10][16] This has led to the development of fluorinated analogues of hormones, antibiotics, and other bioactive peptides with improved therapeutic profiles.[14][21][22]

Probing Biological Systems with ¹⁹F Nuclear Magnetic Resonance (NMR)

Fluorine has a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy.[23][24] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a "background-free" window to study peptide and protein behavior.[25][26]

Applications of ¹⁹F NMR:

-

Structural Analysis: The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, providing high-resolution information on protein conformation, folding, and dynamics.[9][23][25]

-

Ligand Binding: Binding of a small molecule or another protein near the fluorine label will perturb its electronic environment, causing a detectable change in the ¹⁹F NMR spectrum. This can be used to screen for binders and determine binding affinities (Kd).[26][27]

-

In-Cell NMR: The high sensitivity and lack of background signal make ¹⁹F NMR suitable for studying peptide interactions within the complex environment of a living cell.[28]

Diagram 3: Workflow for ¹⁹F NMR Ligand Binding Assay

Sources

- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorinated Cell-Penetrating Peptide for Co-Delivering siHIF-1α and Sorafenib to Enhance In Vitro Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 20. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 28. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-3-(2,5-difluorophenyl)-L-alanine CAS number 1017294-09-5 specifications

An In-depth Technical Guide to N-acetyl-3-(2,5-difluorophenyl)-L-alanine

CAS Number: 1017294-09-5

Foreword: The Strategic Role of Fluorination in Advanced Pharmaceutical Intermediates

Welcome to a detailed exploration of this compound. In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth look at a key building block that leverages these principles: this compound. As a fluorinated analog of the proteinogenic amino acid phenylalanine, this compound serves as a critical intermediate, particularly in the synthesis of novel nucleoside analogs and other complex therapeutic agents.[1][2] This document is designed for the discerning researcher and drug development professional, offering not just specifications, but a comprehensive understanding of its synthesis, characterization, and application, grounded in established chemical principles.

Core Specifications and Physicochemical Profile

This compound is a synthetic, non-proteinogenic amino acid derivative. The N-acetyl group provides protection for the amine functionality, making it a stable and versatile precursor for peptide synthesis or further chemical modification. The 2,5-difluoro substitution on the phenyl ring is the key feature, engineered to modulate the electronic and steric properties of the molecule.

| Identifier | Value | Source(s) |

| CAS Number | 1017294-09-5 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₁F₂NO₃ | [1][3][4][6] |

| Molecular Weight | 243.21 g/mol | [1][5][6] |

| IUPAC Name | (2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | [1][5] |

| Synonyms | N-acetyl-2,5-difluoro-L-phenylalanine | [1][5] |

| Physicochemical Property | Specification | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥95% - 97% (by HPLC) | [1][4][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); slightly soluble in methanol and ethanol.[1] | |

| Storage Conditions | Store at 2-8°C in a tightly sealed container, protected from light and moisture.[1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of chiral fluorinated phenylalanines often requires robust and stereoselective methods. A well-established and adaptable route is the Erlenmeyer-Plöchl reaction for azlactone synthesis, followed by asymmetric reduction or resolution.[2] This approach provides a reliable pathway to the desired L-enantiomer.

Proposed Synthetic Pathway: The Erlenmeyer Azlactone Method

The causality behind this choice of pathway lies in its efficiency. It begins with readily available starting materials—2,5-difluorobenzaldehyde and N-acetylglycine—and proceeds through a stable azlactone intermediate. This intermediate is the critical juncture where chirality can be introduced effectively.

Caption: Proposed synthesis pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Azlactone Formation (Erlenmeyer-Plöchl Reaction)

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

-

Reagent Addition: Add acetic anhydride (3.0 eq) to the mixture. The acetic anhydride serves as both the solvent and a dehydrating agent.

-

Reaction: Heat the mixture to 100°C and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature, then slowly add ice-cold water to precipitate the crude azlactone product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

-

Causality: The reaction condenses the aldehyde with the activated methylene group of N-acetylglycine, followed by cyclization and dehydration to form the stable, unsaturated azlactone ring.[2]

-

Step 2: Asymmetric Hydrogenation to Racemic Product

-

Setup: Dissolve the azlactone intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Catalysis: Add a hydrogenation catalyst, such as Palladium on Carbon (10% Pd/C).

-

Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the racemic N-acetyl-3-(2,5-difluorophenyl)alanine.

-

Causality: The catalyst facilitates the addition of hydrogen across the exocyclic double bond of the azlactone, which is then hydrolyzed in situ or during workup to the racemic N-acetyl amino acid.[2]

-

Step 3: Enzymatic Chiral Resolution

-

Rationale: Enzymatic resolution is a highly efficient and selective method for separating enantiomers. A lipase or protease can selectively hydrolyze one enantiomer, allowing for easy separation. For instance, a protease from Bacillus sp. can be used for selective hydrolysis.[2]

-

Setup: Suspend the racemic product in a buffered aqueous solution (e.g., phosphate buffer at pH 7-8).

-

Enzyme Addition: Add the selected enzyme (e.g., Acylase I from Aspergillus melleus or a suitable protease).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring. Monitor the reaction progress by chiral HPLC.

-

Separation: Once ~50% conversion is reached, stop the reaction. Acidify the solution to precipitate the desired this compound, which is less soluble than its corresponding free amino acid (the R-enantiomer). The unreacted (R)-N-acetyl ester or acid remains in solution.

-

Purification: Filter the precipitated solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high enantiomeric excess (>99.5% ee).[2]

Analytical Characterization Workflow

A self-validating analytical protocol is crucial to confirm the identity, structure, and purity of the final compound. This involves a multi-pronged approach using chromatography and spectroscopy.

Caption: Standard workflow for the analytical characterization of the title compound.

High-Performance Liquid Chromatography (HPLC) for Purity

-

Objective: To determine the chemical purity of the compound.

-

Protocol:

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Purity is calculated based on the area percentage of the main peak.

-

Mass Spectrometry (MS) for Identity

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids.

-

Sample Preparation: Infuse a dilute solution of the sample in methanol directly into the mass spectrometer.

-

Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 242.2.

-

Validation: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure

-

Objective: To provide unambiguous structural confirmation.

-

Protocol:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the acetyl methyl group (~1.8-2.0 ppm), the aliphatic protons of the alanine backbone (~3.0-4.5 ppm), and the aromatic protons on the difluorophenyl ring (~7.0-7.5 ppm). The coupling patterns of the aromatic protons will be complex due to F-H coupling.

-

¹³C NMR: Expect signals for the methyl, carbonyl, aliphatic, and aromatic carbons.

-

¹⁹F NMR: This is crucial for confirming the fluorine substitutions. Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

-

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its identity as a "designer" amino acid.

-

Synthesis of Nucleoside Analogues: The primary application is in the synthesis of advanced nucleoside analogues for antiviral or anticancer research.[1] The fluorinated phenylalanyl moiety can be incorporated into complex molecules to enhance their biological activity or pharmacokinetic profile.

-

Peptide Modification: It can be used in solid-phase peptide synthesis to create peptides with unnatural amino acids. The difluorophenyl group can act as a probe to study protein-protein interactions or to increase the metabolic stability of a therapeutic peptide by sterically hindering enzymatic cleavage.[2]

-

Enzyme Inhibitor Development: Fluorinated amino acids are valuable for designing enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups or participate in specific hydrogen bonding or dipolar interactions within an enzyme's active site.[2]

Caption: Role as a versatile intermediate in drug discovery pathways.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

Storage: As previously noted, store in a cool (2-8°C), dry place away from light and incompatible materials such as strong oxidizing agents.[1][7] The container should be tightly sealed.

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

N-Acetyl-3-(2,5-difluorophenyl) -l-alanine. IndiaMART. [Link]

-

1017294-09-5 | this compound. 1PlusChem LLC. [Link]

-

This compound. Tradeindia. [Link]

-

Jbara, N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Safety Data Sheet N-Acetyl-L-alanine. Metasci. [Link]

Sources

- 1. N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Supplier in Mumbai, N-Acetyl-3-(2,5-difluorophenyl) -l-alanine Trader, Maharashtra [chemicalmanufacturers.in]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound [allbiopharm.com]

- 5. This compound - Cas No: 1017294-09-5, Molecular Weight: 243.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 1pchem.com [1pchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A-Z Guide to N-Acetylation in Amino Acid Metabolic Pathways: From Core Mechanisms to Therapeutic Frontiers

Abstract

N-acetylation, the transfer of an acetyl group to the nitrogen atom of an amino acid, is a fundamental biochemical reaction with profound implications for cellular metabolism, signaling, and disease. While historically viewed as a simple modification for protein degradation or detoxification, the role of N-acetylated amino acids (NAAAs) is now understood to be far more complex and integral to cellular function. This in-depth technical guide provides a comprehensive overview of the enzymatic machinery, metabolic fates, and pathophysiological significance of amino acid N-acetylation. We will delve into the core metabolic pathways, detail state-of-the-art analytical methodologies for their study, and explore the emerging therapeutic landscape targeting these pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the intricate role of N-acetylation in health and disease.

Introduction: The Expanding Universe of N-Acetylated Amino Acids

N-acetylation is a ubiquitous biochemical process that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a substrate.[1] This modification can occur on the N-terminus of proteins (N-terminal acetylation) or on the side chains of amino acids like lysine.[2][3] However, a distinct and increasingly important area of study is the N-acetylation of free amino acids, creating a class of molecules known as N-acetylated amino acids (NAAAs).

For decades, the field was dominated by the study of N-acetylaspartate (NAA), one of the most abundant metabolites in the central nervous system (CNS).[4][5] Its primary roles were thought to be in osmoregulation and as a source of acetate for myelin synthesis.[5][6] However, recent discoveries have expanded our understanding of NAAAs, revealing their involvement in a wide array of metabolic and signaling pathways beyond the brain, including lipogenesis, histone acetylation, and cancer metabolism.[7][8][9] The identification of NAAAs as biomarkers for inborn errors of metabolism has further underscored their clinical significance.[10]

This guide will provide a detailed exploration of the enzymes that catalyze these reactions, the metabolic pathways they influence, and the analytical techniques used to study them. We will also examine the growing evidence linking dysregulated N-acetylation to various pathologies and discuss the potential for targeting these pathways for therapeutic intervention.

The Enzymatic Core: N-Acetyltransferases (NATs)

The synthesis of NAAAs is catalyzed by a superfamily of enzymes known as N-acetyltransferases (NATs).[11] These enzymes utilize acetyl-CoA as the acetyl group donor to modify a wide range of substrates, including amino acids.[1][11]

Key N-Acetyltransferases in Amino Acid Metabolism

While numerous NATs exist, a few have been specifically implicated in the direct acetylation of free amino acids.

-

Aspartate N-acetyltransferase (NAT8L): This is the best-characterized enzyme in this class, responsible for the synthesis of N-acetylaspartate (NAA).[12][13] NAT8L is a mitochondrial enzyme highly expressed in neurons and brown adipose tissue.[12][14][15] Its activity is crucial for maintaining the high levels of NAA in the brain.[4] A deficiency in NAT8L leads to hypoacetylaspartia, a rare metabolic disorder.[4]

-

Other Amino-Acid N-Acetyltransferases: Enzymes capable of acetylating other amino acids, such as glutamate, glycine, and aromatic amino acids, have also been identified.[10][16][17] These enzymes play roles in detoxification and the regulation of amino acid homeostasis. For instance, the presence of N-acetyl-L-phenylalanine in the blood and urine is a hallmark of phenylketonuria.[16]

The Catalytic Mechanism

NATs typically follow a ping-pong bi-bi reaction mechanism.[11] In the first step, acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a conserved cysteine residue in the active site, forming an acetyl-enzyme intermediate.[11][18] The des-acetylated CoA is then released. In the second step, the amino acid substrate binds to the acetylated enzyme, and the acetyl group is transferred from the cysteine residue to the amino group of the amino acid, forming the NAAA product, which is then released.[11]

Figure 1: Generalized ping-pong mechanism for N-acetyltransferase (NAT) catalyzed amino acid acetylation.

Central Metabolic Pathways: The Case of N-Acetylaspartate (NAA)

The metabolic pathway of NAA is the most extensively studied and serves as a paradigm for understanding the roles of NAAAs. This pathway involves a dynamic interplay between different cell types in the brain, primarily neurons and oligodendrocytes.[4]

Synthesis and Transport

NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme NAT8L.[4][5][12] Once synthesized, NAA is transported out of the neurons and into the extracellular space.[4]

Catabolism and Acetate Recycling

Oligodendrocytes, the myelin-producing cells of the CNS, take up NAA from the extracellular fluid.[4] Inside the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate and L-aspartate.[4][7] The released acetate is then activated to acetyl-CoA, which serves as a crucial building block for the synthesis of fatty acids and myelin lipids.[6][7] This intercellular metabolic coupling highlights a key function of NAA: the transport of acetyl groups from neuronal mitochondria to oligodendrocytes for lipid synthesis.[4][7]

A deficiency in the ASPA enzyme leads to Canavan disease, a severe neurodegenerative disorder characterized by the accumulation of NAA in the brain and a lack of proper myelin formation.[4][19]

Figure 2: Intercellular metabolic pathway of N-acetylaspartate (NAA) between neurons and oligodendrocytes.

Beyond the Brain: NAA in Adipose Tissue and Cancer

Recent research has revealed that the NAA metabolic pathway is also active outside the CNS.[7] Brown adipose tissue (BAT) expresses high levels of both NAT8L and ASPA.[8][14] In brown adipocytes, NAA metabolism is linked to de novo lipogenesis and histone acetylation, suggesting a role in regulating energy expenditure and adipocyte differentiation.[7][8][14]

Furthermore, several types of cancer exhibit upregulated NAA synthesis and downregulated degradation.[9] This leads to an accumulation of NAA, which has been shown to promote cell proliferation.[7] The exact mechanisms are still under investigation, but they may involve the contribution of NAA-derived acetate to lipid synthesis and histone acetylation, both of which are crucial for rapidly dividing cells.[7][20][21]

Analytical Methodologies: A Technical Guide

The accurate detection and quantification of NAAAs in biological samples are essential for both basic research and clinical diagnostics. Mass spectrometry-based techniques are the gold standard for this purpose.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used method for analyzing NAAAs due to its high sensitivity, specificity, and throughput.[1][22]

Experimental Protocol: Quantification of NAAAs in Plasma by LC-MS/MS

-

1. Sample Preparation (Protein Precipitation & Derivatization):

-

a. To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., N-acetyl-L-aspartic-d3 acid). The internal standard is critical for accurate quantification, correcting for variations in sample preparation and instrument response.

-

b. Vortex for 1 minute to precipitate proteins.

-

c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

e. Optional but recommended for certain NAAAs: Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes. Derivatization increases the volatility and chromatographic performance of the analytes.[23]

-

-

2. Chromatographic Separation:

-

a. Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

b. Mobile Phase A: 0.1% formic acid in water.

-

c. Mobile Phase B: 0.1% formic acid in acetonitrile.

-

d. Employ a gradient elution to separate the NAAAs from other matrix components. A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

-

3. Mass Spectrometric Detection:

-

a. Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

b. Optimize the ESI source parameters (e.g., spray voltage, gas temperatures) for maximum signal intensity.

-

c. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each NAAA and its internal standard, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences.

-

-

4. Data Analysis and Validation:

-

a. Integrate the peak areas for the analyte and the internal standard.

-

b. Calculate the peak area ratio (analyte/internal standard).

-

c. Generate a calibration curve using standards of known concentrations and plot the peak area ratio against the concentration.

-

d. Determine the concentration of the NAAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

e. The system is self-validating through the consistent recovery of the internal standard and the linearity of the calibration curve. Quality control samples at low, medium, and high concentrations should be run with each batch to ensure accuracy and precision.

-

Figure 3: A streamlined workflow for the analysis of N-acetylated amino acids using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for NAAA analysis, particularly for volatile or semi-volatile compounds.[22][23] It requires derivatization to make the amino acids volatile.[22][23] GC-MS offers excellent chromatographic resolution and is often used in clinical laboratories for screening inborn errors of metabolism.[23]

Pathophysiological Roles and Therapeutic Implications

The dysregulation of NAAA metabolism is increasingly linked to a variety of diseases, opening new avenues for drug development.

Neurological Disorders

As discussed, Canavan disease is the archetypal disorder of NAAA metabolism, caused by mutations in the ASPA gene.[4] In other neurological conditions, such as Alzheimer's disease and stroke, NAA levels as measured by magnetic resonance spectroscopy (MRS) are used as a marker of neuronal health and injury.[6][19]

Cancer

The reliance of some cancers on the NAA pathway for proliferation suggests that targeting this pathway could be a viable therapeutic strategy.[9][24] Inhibitors of NAT8L or other enzymes in the pathway could potentially starve cancer cells of the building blocks needed for growth.[20][21] The field of targeting amino acid metabolism in cancer is rapidly expanding, and NAAAs represent a novel class of targets.[25]

| Disease State | Key Enzyme(s) Dysregulated | Observed Change in NAAA Levels | Potential Therapeutic Approach |

| Canavan Disease | Aspartoacylase (ASPA) | ↑ N-Acetylaspartate (NAA) | Gene therapy to restore ASPA function |

| Phenylketonuria | Phenylalanine hydroxylase | ↑ N-Acetylphenylalanine | Dietary restriction of phenylalanine |

| Various Cancers | NAT8L (upregulated), ASPA (downregulated) | ↑ N-Acetylaspartate (NAA) | Inhibition of NAT8L or other key enzymes in the pathway[26][27] |

| Kidney Disease | Impaired clearance | ↑ Various NAAAs (uremic toxins) | Enhanced dialysis techniques |

Table 1: Summary of diseases associated with dysregulated N-acetylation of amino acids.

Drug Metabolism and Development

N-acetylation is a crucial pathway in the metabolism of many drugs, particularly those with aromatic amine or hydrazine groups.[1] The activity of NAT enzymes can vary significantly between individuals due to genetic polymorphisms, affecting drug efficacy and toxicity.[18] Furthermore, acetylating amino acids can alter their pharmacological properties. For example, N-acetyl-leucine is being investigated as a therapeutic for neurological disorders, and its efficacy is dependent on its transport into cells, a process that is enhanced by acetylation.[28]

Future Directions and Conclusion

The study of N-acetylation in amino acid metabolic pathways is a rapidly evolving field. While much has been learned from the study of NAA, the functions of other NAAAs are still largely unknown. Future research will likely focus on:

-

Discovering Novel NAAAs and their Functions: Untargeted metabolomics studies will be crucial in identifying new NAAAs and elucidating their roles in health and disease.

-

Characterizing the Enzymology: Identifying and characterizing the specific N-acetyltransferases responsible for the synthesis of the full spectrum of NAAAs is a key priority.

-

Developing Novel Therapeutics: As our understanding of the role of NAAAs in diseases like cancer grows, so too will the opportunities for developing targeted therapies.[26][27]

References

-

Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89–131. [Link]

-

Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. [Link]

-

Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]

-

Prokesch, A., Pelzmann, H. J., & Bogner-Strauss, J. G. (2017). N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. Frontiers in Oncology, 7, 209. [Link]

-

Biocrates Life Sciences AG. (2023). N-acetyl-aspartic acid (NAA) - metabolite. [Link]

-

Wikipedia. N-Acetylaspartic acid. [Link]

-

Pessentheiner, A. R., Pelzmann, H. J., Walenta, E., Schweiger, M., Groschner, L. N., Graier, W. F., ... & Bogner-Strauss, J. G. (2013). NAT8L (N-acetyltransferase 8-like) accelerates lipid turnover and increases energy expenditure in brown adipocytes. Journal of Biological Chemistry, 288(50), 36040-36051. [Link]

-

Prokesch, A., Pelzmann, H. J., Pessentheiner, A. R., Huber, K., Madreiter-Sokolowski, C. T., Drougard, A., ... & Bogner-Strauss, J. G. (2016). N-acetylaspartate catabolism determines cytosolic acetyl-CoA levels and histone acetylation in brown adipocytes. Scientific reports, 6(1), 1-13. [Link]

-

Namboodiri, M. A. A., & Moffett, J. R. (2003). N-acetylaspartate: a unique neuronal molecule in the central nervous system. Neurochemical research, 28(8), 1163-1164. [Link]

-

Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in molecular biosciences, 8, 801749. [Link]

-

Zhao, S., Torres, A., Henry, R. A., Trefely, S., Wallace, M., Lee, J. V., ... & Garcia, B. A. (2016). The role of protein acetylation in carcinogenesis and targeted drug discovery. Frontiers in oncology, 6, 172. [Link]

-

Reactome. NAT8L transfers acetyl group from Ac-CoA to L-Asp, forming NAASP. [Link]

-

Ippolito, L., Morandi, A., & Taddei, M. L. (2023). N-acetyl-aspartate metabolism at the interface of cancer, immunity, and neurodegeneration. Current Opinion in Biotechnology, 85, 103051. [Link]

-

Zhang, M., Liu, Y., Zhang, Y., & Wang, Z. (2023). The role of N-acetyltransferases in cancers. Gene, 147866. [Link]

-

Fan, J., Lin, R., & Xia, S. (2018). Impact of acetylation on tumor metabolism. Journal of Experimental & Clinical Cancer Research, 37(1), 1-10. [Link]

-

ResearchGate. (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

-

Wiame, E., Tyteca, D., Pierrot, N., Collard, F., Amyere, M., Noel, G., ... & Van Schaftingen, E. (2020). Structure of the Brain N-Acetylaspartate Biosynthetic Enzyme NAT8L Revealed by Computer Modeling. ACS chemical neuroscience, 11(15), 2296-2302. [Link]

-

Wikipedia. N-acetyltransferase. [Link]

-

National Center for Biotechnology Information. Amino-Acid N-Acetyltransferase - MeSH. [Link]

-

GeneCards. NAT8L Gene. [Link]

-

UniProt. NAT8L - N-acetylaspartate synthetase - Homo sapiens (Human). [Link]

-

Sim, E., Payton, M., Noble, M., & Minchin, R. (2003). Arylamine N-acetyltransferases: from structure to function. Drug metabolism reviews, 35(1), 19-35. [Link]

-

Wikipedia. N-terminal acetylation. [Link]

-

Dempsey, D. R., Jeffries, K. A., & Merkler, D. J. (2016). Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis. Frontiers in physiology, 7, 34. [Link]

-

Gerlo, E. A., Van den Heuvel, L. P., & De Meirleir, L. J. (2005). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: the first case of aminoacylase I deficiency. Journal of chromatography B, 823(1), 10-16. [Link]

-

Li, T., & Wei, W. (2021). Targeting the acetylation signaling pathway in cancer therapy. Seminars in cancer biology, 75, 15-32. [Link]

-

Li, T., & Wei, W. (2021). Targeting the acetylation signaling pathway in cancer therapy. Seminars in cancer biology, 75, 15-32. [Link]

-

Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. [Link]

-

Churchill, G. (2024, May 20). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. [Link]

-

Christensen, D. G., Hentzer, M., & Nielsen, K. L. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Microbiology and molecular biology reviews, 83(4), e00027-19. [Link]

-

Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-terminal acetylation-targeted N-end rule proteolytic system. Molecular cell, 40(4), 543-553. [Link]

-

Tajan, M., & Vousden, K. H. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Cancers, 12(3), 699. [Link]

-

Fischer, C., Heuwieser, W., & Staszyk, C. (2022). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers in Veterinary Science, 9, 946351. [Link]

Sources

- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 6. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 7. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 9. N-acetyl-aspartate metabolism at the interface of cancer, immunity, and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 12. Reactome | NAT8L transfers acetyl group from Ac-CoA to L-Asp, forming NAASP [reactome.org]

- 13. genecards.org [genecards.org]

- 14. NAT8L (N-acetyltransferase 8-like) accelerates lipid turnover and increases energy expenditure in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 17. Amino-Acid N-Acetyltransferase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 18. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 20. Frontiers | The role of protein acetylation in carcinogenesis and targeted drug discovery [frontiersin.org]

- 21. Impact of acetylation on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. The role of N-acetyltransferases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting the acetylation signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

A Technical Guide to Elucidating the Mechanism of Action for N-acetylated Fluorophenylalanine Derivatives

Foreword: From Structure to Function

N-acetylated fluorophenylalanine (NA-FPhe) derivatives represent a compelling class of molecules at the intersection of peptide chemistry and fluorination technology. The incorporation of fluorine into the phenylalanine scaffold can dramatically alter physicochemical properties such as lipophilicity and metabolic stability, while the N-acetyl group can influence bioavailability and target interaction.[1][2] These structural modifications hint at a vast potential for biological activity, yet they also create a significant challenge: elucidating the precise mechanism of action (MOA). Understanding the MOA is a critical step in translating a promising compound into a validated therapeutic lead.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, integrated workflow. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the causal reasoning behind experimental choices, enabling you to design a robust, self-validating strategy to uncover the MOA of your specific NA-FPhe derivative. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, building a comprehensive picture of the compound's biological function.

Foundational Hypotheses: Deconstructing the NA-FPhe Scaffold

The structure of an N-acetylated fluorophenylalanine derivative immediately suggests three primary mechanistic hypotheses. A thorough investigation should consider all possibilities, as a compound may exhibit polypharmacology.

Hypothesis 1: Enzyme Inhibition

The N-acetylated amino acid structure is a classic pharmacophore that can mimic endogenous substrates or allosteric modulators of various enzymes. The N-acetyl group may confer specificity for enzymes like deacetylases, while the fluorophenylalanine moiety could target enzymes involved in amino acid metabolism or signaling pathways where phenylalanine recognition is key.[5][6][7] For instance, various N-acetylated fluorophenylalanine-based amides and esters have already been identified as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8]

Hypothesis 2: Disruption of Protein-Protein Interactions (PPIs)